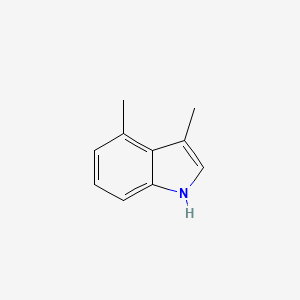

3,4-Dimethylindole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H11N |

|---|---|

Molekulargewicht |

145.20 g/mol |

IUPAC-Name |

3,4-dimethyl-1H-indole |

InChI |

InChI=1S/C10H11N/c1-7-4-3-5-9-10(7)8(2)6-11-9/h3-6,11H,1-2H3 |

InChI-Schlüssel |

SEZVAZUWAHPSAE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=CNC2=CC=C1)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3,4 Dimethylindole and Its Derivatives

Classical Indole (B1671886) Synthesis Strategies Applied to 3,4-Dimethylindole

Several classical named reactions for indole synthesis have been adapted for the preparation of this compound. These methods, while foundational, often require specific starting materials and sometimes harsh reaction conditions.

The Fischer indole synthesis is a widely used method for constructing the indole core, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org For the synthesis of this compound, the logical starting materials would be (3,4-dimethylphenyl)hydrazine (B2458045) and a suitable ketone like acetone. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole. wikipedia.org

A study by Marion and Oldfield reported the synthesis of numerous monomethyl and dimethylindoles, with eleven of them prepared via the Fischer indole synthesis. cdnsciencepub.com While this work provides a basis for the synthesis of dimethylindoles, specific details for this compound via this route require careful selection of the appropriately substituted phenylhydrazine and ketone. Another report mentions the synthesis of 2,3-dimethylindole (B146702) in water using the Fischer indole synthesis, highlighting the potential for more environmentally benign conditions. organic-chemistry.org

Table 1: Representative Fischer Indole Synthesis for Dimethylindoles

| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Product | Yield (%) | Reference |

| Phenylhydrazine hydrochloride | Ethyl methyl ketone | [bmim(BF4)]/MeOH | 2,3-dimethylindole | High | acgpubs.org |

| (3,4-dimethylphenyl)hydrazine | Acetone | Acid catalyst | This compound | Not specified | Theoretical |

Note: This table includes a representative example for a similar dimethylindole and a theoretical application for this compound based on the established mechanism.

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to form an indole. wikipedia.org For this compound, the precursor would be N-acetyl-2,3-dimethylaniline. The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic methyl group ortho to the amide, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.org

This method is particularly useful for the synthesis of indoles that are not easily accessible through electrophilic substitution pathways. wikipedia.org However, the typically harsh reaction conditions (strong bases and high temperatures) can limit its applicability for substrates with sensitive functional groups. wikipedia.org Modern modifications of the Madelung synthesis aim to overcome these limitations by using milder reaction conditions. researchgate.net

The Reissert indole synthesis traditionally involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate, which is then reductively cyclized to yield an indole-2-carboxylic acid. wikipedia.org This intermediate can then be decarboxylated to the corresponding indole. wikipedia.org To synthesize this compound using this method, the starting material would be 1,2-dimethyl-3-nitrobenzene.

The initial condensation is typically carried out using a base such as potassium ethoxide. wikipedia.org The subsequent reductive cyclization is often achieved using zinc in acetic acid. wikipedia.org This classical route provides a pathway to indole-2-carboxylic acids, which are valuable precursors for further functionalization.

The Bartoli indole synthesis is a versatile method for preparing 7-substituted indoles from the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.com The reaction requires three equivalents of the Grignard reagent and the presence of an ortho-substituent on the nitroarene is crucial for the reaction's success. wikipedia.org

For the synthesis of 2,4-dimethylindole, a compound structurally related to this compound, a reported approach starts with 4-bromo-3-nitrotoluene. wordpress.com This is reacted with isopropenylmagnesium bromide to yield 7-bromo-2,4-dimethylindole, which is then reduced to afford 2,4-dimethylindole. wordpress.comorganic-chemistry.org This strategy highlights the use of a halogen as a directing group that can be subsequently removed. organic-chemistry.org A similar approach could potentially be envisioned for this compound by selecting the appropriate starting materials.

Table 2: Bartoli Synthesis of a Dimethylindole Derivative

| Nitroarene | Grignard Reagent | Intermediate Product | Final Product | Overall Yield (%) | Reference |

| 4-bromo-3-nitrotoluene | Isopropenylmagnesium bromide | 7-bromo-2,4-dimethylindole | 2,4-dimethylindole | 62 | wordpress.com |

Modern Catalytic Approaches to this compound Synthesis

Modern synthetic methods often employ transition metal catalysts to achieve higher efficiency, selectivity, and functional group tolerance compared to classical methods.

Transition metal-catalyzed reactions have become powerful tools for the construction of the indole skeleton. researchgate.net These methods include various cyclization and annulation strategies.

Palladium- and copper-catalyzed domino Sonogashira coupling-cyclization reactions of ortho-haloanilines with alkynes are a convenient approach for synthesizing 2,3-disubstituted indoles. researchgate.net For instance, a palladium-catalyzed reaction can be used to couple aryl bromides with hydrazones in a modification of the Fischer indole synthesis. wikipedia.org

Ruthenium-catalyzed reactions have also been developed for indole synthesis. One such method involves the reaction of anilines with 1,2-dibromoethane (B42909) as a C2-fragment. psu.edu Another ruthenium-catalyzed approach utilizes the reaction of N-methylaniline with propylene (B89431) glycol to produce a mixture of 1,2-dimethylindole (B146781) and 1,3-dimethylindole. researchgate.net

Furthermore, rhodium(III)-catalyzed regioselective [3+2] annulation of indoles with 1,3-enynes has been reported for the synthesis of pyrrolo[1,2-a]indol-3-ones, demonstrating the utility of modern catalytic methods in constructing complex heterocyclic systems derived from indoles. researchgate.net The dearomative (3 + 2) reaction between 3-substituted indoles and oxyallyl cations also provides access to bicyclic indole compounds. rsc.org

A novel approach for preparing 2,3-dimethylindole involves heating N-butenylaniline with polyphosphoric acid. google.com Additionally, Lewis acid-catalyzed alkylation of 2,3-disubstituted indoles with trichloroacetimidates offers a method to form 3,3'-disubstituted indolenines, which are valuable synthetic intermediates. nih.gov

Organocatalytic and Biocatalytic Strategies for this compound Scaffolds

Moving away from metals, organocatalysis and biocatalysis offer unique advantages in terms of sustainability and potential for high enantioselectivity.

Organocatalysis: Organocatalytic methods often employ small organic molecules, such as chiral amines, phosphoric acids, or N-heterocyclic carbenes, to catalyze reactions. For indole synthesis, a prominent strategy is the use of a Brønsted acid to catalyze a cascade reaction. For example, a chiral phosphoric acid can catalyze the reaction between 3-methylaniline and a suitable electrophilic partner, such as a propargyl ketone, to initiate a sequence of hydroamination, cyclization, and aromatization, yielding a substituted indole scaffold. While direct synthesis of the parent this compound is less common, these methods are powerful for creating functionalized derivatives.

Biocatalysis: The use of enzymes or whole-cell systems for chemical synthesis is a rapidly growing field. While a direct, single-enzyme synthesis of this compound from simple precursors is not yet established, the principles of biocatalysis are applicable. Engineered variants of enzymes like tryptophan synthase have been shown to accept non-native substrates to produce unnatural amino acids. Conceptually, an enzyme could be designed to catalyze the condensation of a 3-methylaniline derivative with a C3-building block, mimicking a biosynthetic pathway. This approach remains a frontier but holds promise for exceptionally clean and selective syntheses.

Photoredox and Electrochemical Methods in this compound Synthesis

Photoredox and electrochemical methods utilize light energy or electrical potential, respectively, to generate reactive intermediates under exceptionally mild conditions.

Photoredox Catalysis: This strategy uses a photocatalyst (e.g., an iridium or ruthenium complex) that, upon excitation with visible light, can engage in single-electron transfer (SET) processes. A plausible route to this compound involves the oxidation of an N-aryl enamine, such as N-(prop-1-en-2-yl)-3-methylaniline, to a radical cation. This intermediate can undergo a radical cyclization onto the arene ring, followed by a subsequent oxidation and deprotonation cascade to afford the final indole product. These reactions often proceed at room temperature, using light as a "traceless" reagent.

Electrosynthesis: Electrochemical methods offer direct control over the oxidative or reductive potential of a reaction without bulk chemical oxidants or reductants. The synthesis of the this compound ring can be envisioned via the anodic oxidation of a precursor like N-allyl-3-methylaniline. The electrochemically generated radical cation can cyclize in a manner analogous to the photoredox pathway, ultimately yielding the target indole after a sequence of electron and proton transfers.

Control of Regioselectivity and Stereoselectivity in this compound Synthetic Routes

Regioselectivity: The precise formation of the 3,4-dimethyl isomer over other potential isomers (e.g., 3,6- or 2,4-dimethylindole) is a critical challenge.

Classical Methods: The Fischer indole synthesis, reacting 2-methylphenylhydrazine with 2-butanone (B6335102), is a classic example where regioselectivity is poor. The acid-catalyzed [3,3]-sigmatropic rearrangement can proceed in two directions, leading to a mixture of this compound and 3,6-dimethylindole.

Modern Catalytic Methods: Transition metal-catalyzed cross-coupling and cyclization strategies offer vastly superior regiocontrol. By starting with a pre-functionalized arene like 2-bromo-3-methylaniline, the position of the 4-methyl group is unequivocally fixed. The subsequent choice of the coupling partner or the intramolecular reaction pathway then dictates the substitution at the C2 and C3 positions, thereby guaranteeing the formation of the desired 3,4-disubstituted pattern.

Stereoselectivity: While this compound itself is achiral, many of its biologically active derivatives are chiral. Synthetic routes must therefore be able to control stereochemistry. This is most relevant when creating derivatives with a stereocenter at the C2 or C3 position or by reducing the indole to an indoline (B122111). For example, the asymmetric hydrogenation of a 2-substituted-3,4-dimethylindole using a chiral catalyst (e.g., a Rhodium-DuPhos or Ruthenium-BINAP complex) can produce chiral 2-substituted-3,4-dimethylindolines with high enantiomeric excess. Similarly, chiral organocatalysts can be used in cascade reactions to build the indole ring and set a stereocenter simultaneously.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable synthetic processes. The methodologies for synthesizing this compound can be evaluated against these principles.

Catalysis over Stoichiometric Reagents: All the modern methods discussed (Pd, Cu, Au, organo-, photo-, bio-) are catalytic, a core tenet of green chemistry. They use small amounts of a catalyst to turn over large amounts of substrate, minimizing waste compared to classical syntheses that use stoichiometric amounts of reagents (e.g., strong acids or bases).

Atom Economy: Cascade reactions, where multiple bonds are formed in a single operation, generally have higher atom economy than linear, multi-step syntheses that involve protecting groups and generate stoichiometric byproducts. Organocatalytic and some transition-metal-catalyzed annulations are particularly advantageous in this regard.

Energy Efficiency: Photoredox and some biocatalytic reactions can be performed at ambient temperature, significantly reducing the energy input compared to high-temperature thermal reactions (often >100 °C) required for many classical and metal-catalyzed processes.

Safer Solvents and Reagents: A key goal is to replace hazardous solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and toluene (B28343) with greener alternatives such as water, ethanol, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). Similarly, electrosynthesis avoids the need for toxic and hazardous chemical oxidants or reductants.

By prioritizing catalytic efficiency, atom economy, and mild reaction conditions, the synthesis of this compound can be made significantly more environmentally benign.

Solvent-Free and Microwave-Assisted Syntheses

In recent years, green chemistry principles have driven the development of synthetic methods that reduce or eliminate the use of hazardous solvents and decrease energy consumption. Solvent-free and microwave-assisted techniques have emerged as powerful tools in this regard, offering advantages such as shorter reaction times, cleaner reaction profiles, and often higher yields. mdpi.comsciforum.net

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions are conducted by grinding or heating the reactants together, often in the presence of a solid catalyst. This approach minimizes waste and avoids the complications associated with solvent purification and disposal. A notable example is the Fischer indole synthesis carried out using a marine sponge/H3PO4 mixture as a naturally occurring and effective catalyst under solvent-free conditions. nih.govresearchgate.net This method involves grinding a phenylhydrazine and a ketone with the catalyst in a mortar and pestle at room temperature, providing a simple and efficient route to various indole derivatives. nih.gov While this specific study did not synthesize this compound, the methodology is directly applicable.

Another approach involves the use of microwave irradiation under solvent-free conditions. For instance, the Madelung indole synthesis, a reaction that traditionally requires very high temperatures, has been successfully performed under solvent-free microwave conditions using potassium tert-butoxide as the base. sciforum.net

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions rapidly and efficiently. sciforum.net This technique has been successfully applied to the Fischer indole synthesis, significantly reducing reaction times compared to conventional heating. nih.govacgpubs.org

A significant advancement is the use of water as a reaction medium under high-temperature microwave conditions. Researchers have demonstrated that the Fischer indolization of phenylhydrazine with 2-butanone to produce 2,3-dimethylindole can be achieved by heating the mixture in water at 270°C for 30 minutes under microwave irradiation. researchgate.net This method is notable as it does not require a pre-formed hydrazone or the addition of an acid catalyst. researchgate.net The synthesis of various polysubstituted indoles has also been achieved through a microwave-assisted, one-pot, three-component coupling reaction under Sonogashira conditions, highlighting the versatility of this technology. nih.gov Furthermore, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to form 2-methyl-1H-indole-3-carboxylate derivatives has shown significantly improved yields and reduced reaction times when conducted under microwave irradiation compared to conventional heating. mdpi.com

The table below summarizes key findings in microwave-assisted indole synthesis, demonstrating the conditions that could be adapted for this compound production.

| Indole Product | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,3-Dimethylindole | Phenylhydrazine, 2-Butanone | Water, 270°C, 30 min, Microwave | 64% | researchgate.net |

| 2-Aryl-3,4-dihydro-2H-thieno[3,2-b]indoles | 5-Aryldihydro-3(2H)-thiophenones, Arylhydrazine hydrochloride | Microwave-assisted | Good yields | nih.gov |

| Methyl 4,6-dimethyl-1H-indole-2-carboxylate | Methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF, 60°C, 3h, Microwave | 94% | mdpi.com |

| Polysubstituted Indoles | 2-Iodoaniline, Terminal alkyne, Aryl iodide | PdCl₂(PPh₃)₂, CuI, Et₃N/CH₃CN, 60-90°C, Microwave | Moderate to excellent | nih.gov |

Utilization of Sustainable Catalytic Systems for this compound Production

The development of sustainable catalysts is a central goal of green chemistry. Ideal catalysts are non-toxic, reusable, highly efficient, and can function under mild conditions. For indole synthesis, a variety of such systems have been explored.

Ionic Liquids:

Ionic liquids (ILs) are considered green catalysts and solvents due to their low vapor pressure, thermal stability, and potential for reusability. acgpubs.orgmdpi.com The ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) [bmim(BF4)] has been successfully employed as a reusable catalyst for the Fischer indole synthesis of 2,3-dimethylindoles and tetrahydrocarbazoles. acgpubs.org In this method, reacting phenylhydrazine hydrochloride with ethyl methyl ketone in the presence of a catalytic amount of [bmim(BF4)] in methanol (B129727) at reflux gives the desired product in excellent yield. acgpubs.org The catalyst can be recovered and reused for several consecutive runs without a significant loss in activity. acgpubs.org

Heterogeneous and Bio-Organic Catalysts:

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and reusability. Zeolites, which are solid acid catalysts, have been shown to be effective for the production of indoles. rsc.org In one study, various indoles, including 2,3-dimethylindole and 2,4-dimethylindole, were produced via the thermo-catalytic conversion of bio-derived furans with ammonia over HZSM-5 zeolite catalysts. rsc.org The product distribution was found to be highly dependent on the catalyst's acidity and the reaction temperature, with the highest indole yields obtained around 500°C. rsc.org

Naturally derived catalysts also represent a sustainable option. As mentioned previously, a catalyst prepared from marine sponge and phosphoric acid has been used for solvent-free Fischer indole synthesis. nih.gov Additionally, taurine, a bio-organic substance, has been reported as a green and reusable catalyst for the one-pot synthesis of dihydropyrimidine (B8664642) derivatives, showcasing the potential of such catalysts in heterocyclic synthesis. rsc.org Other sustainable systems include supported catalysts like iridium on magnesium-aluminum oxides, which can activate methanol for the synthesis of bis(indolyl)methanes, and recyclable polymer-supported sulfonic acids. acs.orgresearchgate.net Molecular iodine in DMSO is another metal-free, environmentally friendly catalytic system that has been used for various C-C and C-heteroatom bond formations, including the functionalization of indoles. mdpi.com

The table below details various sustainable catalytic systems applicable to the synthesis of dimethylindoles.

| Catalyst System | Reaction Type | Key Features | Example Product(s) | Reference |

|---|---|---|---|---|

| [bmim(BF4)] Ionic Liquid | Fischer Indole Synthesis | Reusable, low toxicity, high yields | 2,3-Dimethylindoles | acgpubs.org |

| HZSM-5 Zeolite | Thermo-catalytic conversion of furans | Heterogeneous, shape-selective | Indole, 2,3-Dimethylindole, 2,4-Dimethylindole | rsc.org |

| Marine Sponge/H₃PO₄ | Fischer Indole Synthesis | Natural, solvent-free conditions | Various Indoles | nih.gov |

| Iridium/MgₓAlO | Methanol activation for C-C coupling | Heterogeneous, reusable, clean | Bis(indolyl)methanes | acs.org |

| I₂/DMSO | C-H Functionalization | Metal-free, mild conditions | 3-Sulfoindoles | mdpi.com |

Advanced Spectroscopic and Structural Characterization Methodologies for 3,4 Dimethylindole

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Elucidation of 3,4-Dimethylindole

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound provides precise information about the number, environment, and connectivity of protons. In a typical spectrum recorded in deuterated chloroform (CDCl₃), distinct signals are observed for the aromatic protons, the N-H proton, and the two methyl groups. rsc.org

The N-H proton of the indole (B1671886) ring typically appears as a broad singlet in the downfield region, around 7.80 ppm, due to nitrogen's quadrupole moment and potential hydrogen bonding. The protons on the benzene (B151609) portion of the indole ring exhibit characteristic splitting patterns. For instance, the H-7 proton appears as a doublet at approximately 7.19 ppm, coupled to H-6. The H-6 proton, in turn, appears as a triplet around 7.09 ppm, being coupled to both H-5 and H-7. rsc.org The signals for the two methyl groups are found in the upfield region, with the C4-methyl protons appearing as a singlet around 2.78 ppm and the C3-methyl protons as a singlet (or a narrow doublet due to long-range coupling) around 2.56 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.80 | s | - | 1H | N-H |

| 7.19 | d | 8.1 | 1H | H-7 |

| 7.09 | t | 7.6 | 1H | H-6 |

| 6.93 | d | 0.8 | 1H | H-2 |

| 6.87 | d | 7.1 | 1H | H-5 |

| 2.78 | s | - | 3H | C4-CH₃ |

| 2.56 | d | 0.9 | 3H | C3-CH₃ |

s = singlet, d = doublet, t = triplet

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum for this compound shows ten distinct signals, corresponding to its ten carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Aromatic and heterocyclic carbons resonate in the downfield region (typically 100-140 ppm). The quaternary carbons, C-3a, C-4, C-3, and C-7a, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The C-3 and C-4 carbons, being attached to methyl groups, appear around 112.72 ppm and 131.43 ppm, respectively. rsc.org The methyl carbons (C3-CH₃ and C4-CH₃) are observed in the upfield region of the spectrum, with chemical shifts around 13.19 ppm and 20.15 ppm, respectively. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 136.96 | C-7a |

| 131.43 | C-4 |

| 126.73 | C-3a |

| 122.15 | C-2 |

| 121.95 | C-6 |

| 120.69 | C-5 |

| 112.72 | C-3 |

| 109.12 | C-7 |

| 20.15 | C4-CH₃ |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For this compound, a COSY spectrum would show cross-peaks connecting the coupled aromatic protons: H-5 with H-6, and H-6 with H-7, confirming their adjacency on the benzene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of protonated carbons. For example, the proton signal at 7.19 ppm (H-7) would show a cross-peak with the carbon signal at 109.12 ppm (C-7).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over two to three bonds (and sometimes four). This is vital for establishing the connectivity between different parts of the molecule. Key HMBC correlations for this compound would include:

Correlations from the C3-CH₃ protons (δ ~2.56 ppm) to C-3 (δ ~112.72 ppm), C-2 (δ ~122.15 ppm), and C-3a (δ ~126.73 ppm).

Correlations from the C4-CH₃ protons (δ ~2.78 ppm) to C-4 (δ ~131.43 ppm), C-3a (δ ~126.73 ppm), and C-5 (δ ~120.69 ppm).

Correlation from the H-2 proton to C-3, C-3a, and C-7a, confirming the pyrrole (B145914) ring structure. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could show a cross-peak between the C4-CH₃ protons and the H-5 proton, confirming their spatial proximity on the ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk The resulting spectra serve as a molecular "fingerprint" and provide valuable information about the functional groups present.

The IR spectrum of this compound is expected to show a sharp absorption band around 3400-3500 cm⁻¹ corresponding to the N-H stretching vibration. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups are observed just below 3000 cm⁻¹. The region from 1600 to 1450 cm⁻¹ is characteristic of the C=C stretching vibrations of the aromatic and pyrrole rings. Bending vibrations (scissoring, rocking) of the methyl groups and C-H bending vibrations of the aromatic ring appear at lower wavenumbers.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric stretching of the benzene and pyrrole rings often gives rise to strong Raman signals.

Table 3: Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3450 | N-H stretch |

| 3100-3000 | Aromatic C-H stretch |

| 3000-2850 | Aliphatic C-H stretch (methyl) |

| 1620-1450 | C=C Aromatic and Pyrrole Ring stretch |

| 1470-1430 | CH₃ asymmetric bend |

| 1380-1365 | CH₃ symmetric bend |

| ~1250 | C-N stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org Molecules with conjugated π systems, known as chromophores, absorb light strongly in the UV-Vis region. The indole ring system in this compound is an effective chromophore.

The absorption of UV radiation promotes electrons from a lower energy molecular orbital (like a π bonding orbital) to a higher energy molecular orbital (a π* anti-bonding orbital). libretexts.org For indole and its derivatives, the characteristic UV spectrum arises from these π → π* transitions. The spectrum of indole typically shows two main absorption bands: a strong band around 220 nm and a broader, more structured band between 260 and 290 nm. The substitution of methyl groups on the indole ring, as in this compound, can cause a slight shift in the absorption maxima (λmax), often to longer wavelengths (a bathochromic or red shift).

Table 4: Typical Electronic Transitions and Absorption Maxima for Indole Chromophores

| Transition Type | Typical λmax (nm) | Region |

|---|---|---|

| π → π* | ~220 | UV-C |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Determination of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular mass of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₀H₁₁N), the exact molecular mass is 145.0891 g/mol .

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a strong molecular ion peak (M⁺) at m/z = 145. The fragmentation of the molecular ion provides structural clues. A common fragmentation pathway for alkyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃), which would result in a significant fragment ion at m/z = 130 (M-15). youtube.comwhitman.edu This fragment, a methyl-substituted indole cation, could then undergo further fragmentation characteristic of the indole ring itself, such as the loss of hydrogen cyanide (HCN), a signature fragmentation for indoles, leading to a peak at m/z = 103. scirp.orgresearchgate.net

Table 5: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion | Description |

|---|---|---|

| 145 | [C₁₀H₁₁N]⁺ | Molecular Ion (M⁺) |

| 144 | [C₁₀H₁₀N]⁺ | Loss of a hydrogen radical (M-1) |

| 130 | [C₉H₈N]⁺ | Loss of a methyl radical (M-15) |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides characteristic fragmentation patterns useful for structural elucidation. In the EI-MS analysis of this compound (C₁₀H₁₁N, molecular weight: 145.20 g/mol ), the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and subsequent fragmentation.

The mass spectrum of an indole derivative is typically characterized by an intense molecular ion peak due to the stability of the aromatic ring system. For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 145. The fragmentation of the molecular ion would likely proceed through several key pathways characteristic of substituted indoles.

One common fragmentation pathway for alkyl-substituted indoles involves the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a fragment ion at m/z 130 ([M-15]⁺). This fragmentation is driven by the formation of a stable quinolinium or a related expanded ring cation. Another potential fragmentation is the loss of a hydrogen atom to form an [M-1]⁺ ion at m/z 144, which is a common feature in the mass spectra of many organic compounds.

Further fragmentation could involve the cleavage of the pyrrole ring. The loss of hydrogen cyanide (HCN) from the [M-CH₃]⁺ ion would lead to a fragment at m/z 103. This is a characteristic fragmentation of the indole ring itself. While specific data for this compound is not available, the fragmentation pattern can be predicted based on these general principles.

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

| m/z | Proposed Fragment | Formula |

| 145 | Molecular Ion [M]•+ | [C₁₀H₁₁N]•+ |

| 144 | [M-H]⁺ | [C₁₀H₁₀N]⁺ |

| 130 | [M-CH₃]⁺ | [C₉H₈N]⁺ |

| 103 | [M-CH₃-HCN]⁺ | [C₈H₇]⁺ |

This table is based on predicted fragmentation patterns for alkyl-substituted indoles and is not derived from direct experimental data for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. Unlike EI-MS, ESI-MS typically results in minimal fragmentation, with the primary ion observed being the protonated molecule, [M+H]⁺. For this compound, this would be observed at an m/z of 146.

The ESI-MS analysis of indole alkaloids often reveals the protonated molecule as the base peak mdpi.comscielo.brsemanticscholar.org. The basic nitrogen atom in the indole ring is readily protonated in the acidic mobile phases commonly used in liquid chromatography-mass spectrometry (LC-MS) experiments. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 144 might be observed, although positive ion mode is generally more sensitive for nitrogen-containing heterocyclic compounds.

Tandem mass spectrometry (MS/MS or MSⁿ) experiments, where the [M+H]⁺ ion is isolated and fragmented, can provide further structural information. For the [M+H]⁺ ion of this compound, collision-induced dissociation (CID) would likely induce the loss of neutral molecules. The fragmentation of protonated indole alkaloids can be complex, often involving rearrangements and multiple bond cleavages scielo.brresearchgate.net. Common neutral losses from related compounds include methane (CH₄) or ethene (C₂H₄), depending on the substitution pattern. The study of fragmentation patterns of various indole alkaloids by ESI-MS/MS can help in the characterization of unknown but related structures researchgate.netnih.gov.

Table 2: Expected Ions of this compound in ESI-MS

| m/z | Ion Type | Ionization Mode |

| 146 | [M+H]⁺ | Positive |

| 144 | [M-H]⁻ | Negative |

This table represents the expected primary ions in ESI-MS based on the molecular weight of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound with high accuracy. HRMS instruments can measure the mass-to-charge ratio of an ion to four or more decimal places, which allows for the unambiguous determination of the molecular formula uni-rostock.demeasurlabs.com.

For this compound, the theoretical exact mass of the neutral molecule (C₁₀H₁₁N) is 145.08915 u. In a high-resolution mass spectrum, the protonated molecule [M+H]⁺ would have a theoretical m/z of 146.09698. The high mass accuracy of HRMS allows for the differentiation of compounds with the same nominal mass but different elemental compositions. For instance, an ion with a nominal mass of 146 could have various elemental compositions, but only C₁₀H₁₂N⁺ will have the exact mass corresponding to protonated this compound. This capability is crucial for confirming the identity of a compound in complex mixtures and for verifying the products of a chemical synthesis.

Table 3: Theoretical Exact Masses for this compound Species

| Species | Formula | Theoretical Exact Mass (u) |

| Neutral Molecule [M] | C₁₀H₁₁N | 145.08915 |

| Protonated Molecule [M+H]⁺ | C₁₀H₁₂N⁺ | 146.09698 |

| Deprotonated Molecule [M-H]⁻ | C₁₀H₁₀N⁻ | 144.08197 |

The values in this table are calculated based on the elemental composition of this compound.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural characterization.

While a specific crystal structure for this compound has not been reported in the searched literature, the general structural features of substituted indoles are well-established through crystallographic studies of related compounds mdpi.comresearchgate.netnih.govnih.govmdpi.com. An X-ray crystallographic analysis of this compound would be expected to reveal a planar indole ring system. The C-C bond lengths within the benzene and pyrrole rings would exhibit values intermediate between single and double bonds, characteristic of their aromatic nature.

The methyl groups at the C3 and C4 positions would be attached to the indole core, and their precise orientations and the planarity of the entire molecule would be determined. Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group of the indole ring and π-π stacking between the aromatic rings of adjacent molecules, would also be elucidated. These interactions play a crucial role in determining the packing of the molecules in the solid state.

Table 4: Expected General Crystallographic Parameters for a Substituted Indole

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Bond Lengths | Precise distances between atoms |

| Bond Angles | Angles between adjacent chemical bonds |

| Torsion Angles | Dihedral angles defining molecular conformation |

| Intermolecular Interactions | Hydrogen bonds, π-π stacking distances |

This table outlines the type of data that would be obtained from an X-ray crystallographic analysis of this compound, based on studies of other substituted indoles.

Computational Chemistry and Theoretical Studies on 3,4 Dimethylindole

Electronic Structure and Molecular Orbital Theory Calculations on 3,4-Dimethylindole

The electronic structure of this compound dictates its fundamental chemical properties, including its reactivity and spectroscopic characteristics. Molecular orbital theory calculations are central to understanding the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying indole (B1671886) derivatives. DFT studies on this compound would typically involve optimizing the molecular geometry to find the lowest energy structure.

Key electronic properties that can be calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Electron Density and Charge Distribution: DFT can map the electron density surface, revealing how charge is distributed across the molecule. This information helps identify nucleophilic and electrophilic sites.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface, indicating regions that are attractive or repulsive to charged species.

A typical DFT calculation on this compound would employ a functional, such as B3LYP, and a basis set, like 6-31G*, to solve the Kohn-Sham equations. The results would provide a quantitative description of the molecule's electronic landscape.

Table 1: Representative Electronic Properties of Indole Derivatives Calculated by DFT This table presents typical data obtained from DFT calculations on indole systems; specific values for this compound would require dedicated computation.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), can offer higher accuracy than DFT for certain properties, albeit at a greater computational expense.

For this compound, ab initio calculations could be used to:

Provide a benchmark for geometry and electronic properties against which DFT results can be compared.

Accurately calculate properties where DFT might be less reliable, such as the energies of excited states or systems with significant electron correlation.

Determine highly accurate thermochemical data, including heats of formation and ionization potentials.

Conformational Analysis and Potential Energy Surface Mapping of this compound

While the core indole ring system is largely planar, the presence of two methyl groups introduces conformational flexibility, primarily through the rotation of the C-C single bonds connecting them to the ring. Conformational analysis aims to identify the most stable arrangement (conformer) of these groups and the energy barriers between different conformations.

A potential energy surface (PES) map for this compound would be generated by systematically rotating the methyl groups and calculating the molecule's energy at each orientation. This computational scan would reveal:

Global Minimum: The lowest energy conformation, representing the most stable structure of the molecule.

Local Minima: Other stable, but higher-energy, conformers.

Transition States: The energy maxima on the pathways connecting different conformers, which determine the energy barriers to rotation.

Computational Prediction and Validation of Spectroscopic Properties for this compound

Computational methods are invaluable for predicting and interpreting various types of spectra. By calculating the properties associated with spectroscopic transitions, theoretical spectra can be generated and compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of this compound. This theoretical infrared (IR) spectrum helps in assigning the peaks observed in an experimental spectrum to specific molecular motions (e.g., C-H stretches, N-H bends, ring vibrations).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants for this compound. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus, making them a powerful tool for structure elucidation.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is commonly used to calculate the energies of electronic transitions from the ground state to excited states. These calculations can predict the absorption wavelengths (λ_max) in the ultraviolet-visible spectrum, corresponding to π→π* transitions within the aromatic indole system.

Table 2: Comparison of Experimental vs. Computationally Predicted Spectroscopic Data for a Hypothetical Indole Derivative This table illustrates how computational data is used to validate experimental findings.

| Spectroscopic Data | Experimental Value | Predicted Value (e.g., B3LYP/6-311G**) | Assignment |

|---|---|---|---|

| IR Frequency | 3410 cm⁻¹ | 3415 cm⁻¹ | N-H stretch |

| 1455 cm⁻¹ | 1452 cm⁻¹ | C=C ring stretch | |

| ¹H NMR Shift | 7.5 ppm | 7.45 ppm | H on benzene (B151609) ring |

| UV-Vis λ_max | 285 nm | 282 nm | π→π* transition |

Theoretical Elucidation of Reaction Mechanisms in this compound Chemistry

Computational chemistry is a key tool for investigating the step-by-step pathways of chemical reactions. For this compound, this can involve studying its synthesis, degradation, or participation in other chemical transformations. DFT calculations have been used to explore the enzymatic mechanism leading to the this compound moiety during the biosynthesis of the antibiotic nosiheptide (B1679978) from L-Tryptophan. nih.gov

In this proposed mechanism, the Cα-Cβ bond of an L-Tryptophan radical is cleaved. Theoretical calculations were performed to assess the thermodynamic favorability of two potential pathways for this cleavage:

Path 1 (Homolytic Cleavage): The bond breaks to produce two radical intermediates.

Path 2 (Heterolytic Cleavage with Hydrogen Migration): The bond cleavage is accompanied by an intramolecular hydrogen transfer, leading to cationic and radical intermediates.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies for this compound Derivatives

While this compound itself is a single compound, its derivatives can be designed to have specific biological activities or chemical properties. QSAR and QSPR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their measured activity or property.

A QSAR/QSPR study on this compound derivatives would involve these steps:

Data Set Collection: A series of this compound derivatives with experimentally measured biological activity (for QSAR) or a physical property (for QSPR) is assembled.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the observed activity/property.

Model Validation: The predictive power of the model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation.

Once a validated QSAR/QSPR model is established, it can be used to predict the activity or property of new, unsynthesized this compound derivatives, thereby guiding the design of compounds with enhanced characteristics.

Reactivity and Functionalization Strategies of 3,4 Dimethylindole

Electrophilic Aromatic Substitution Reactions on the 3,4-Dimethylindole Ring

The indole (B1671886) ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The most reactive position for electrophilic aromatic substitution on the indole ring is typically the C3 position, which is significantly more reactive than benzene (B151609). wikipedia.org However, in this compound, the C3 position is already substituted with a methyl group. This directs electrophilic attack to other positions on the pyrrole (B145914) or benzene ring. The presence of the electron-donating methyl groups at the C3 and C4 positions influences the regioselectivity of these reactions.

Halogenation and Nitration of this compound

Halogenation: The introduction of halogen atoms onto the indole nucleus is a crucial transformation for further synthetic manipulations. The regioselectivity of halogenation on the indole ring can be influenced by the substituent on the indole nitrogen. semanticscholar.org For N-unsubstituted or N-alkylated indoles, bromination typically occurs at the 5-position. semanticscholar.org In the case of this compound, electrophilic attack would be expected to favor the positions on the benzene ring, with the C5 and C7 positions being the most likely candidates due to the activating effect of the C4-methyl group. Selective bromination at the 6-position of dimethyl indole-2,3-dicarboxylates has been achieved using an electron-withdrawing group on the nitrogen. semanticscholar.org

Nitration: The nitration of indoles can be challenging due to the sensitivity of the indole ring to the strong acidic conditions typically employed. semanticscholar.org For substituted indoles, the position of nitration is highly dependent on the existing substituents and reaction conditions. For instance, the nitration of 1-acetyl-2,3-dimethylindole has been a subject of study, with substitution occurring on the benzene ring. rsc.orgrsc.org In the case of this compound, nitration would likely occur at the C5 or C7 position, directed by the C4-methyl group. The specific isomer formed would depend on the precise reaction conditions. The nitration of 2,3-dimethylindoles has been shown to yield various nitro-substituted products. rsc.org

Friedel-Crafts Alkylation and Acylation of this compound

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring. Due to the high nucleophilicity of the indole ring, Friedel-Crafts alkylation can proceed under mild conditions. beilstein-journals.org For 2,3-disubstituted indoles, alkylation often occurs at the C3 position if it is unsubstituted. nih.gov However, with a methyl group at C3 in this compound, the reaction would be directed to the benzene ring. The alkylation of 2,3-dimethylindole (B146702) with trichloroacetimidates has been shown to occur at the C3 position, leading to 3,3'-disubstituted indolenines. nih.gov A similar reactivity could be anticipated for this compound, potentially leading to alkylation at the C2 or C5/C7 positions depending on the catalyst and reaction conditions.

Friedel-Crafts Acylation: This reaction introduces an acyl group, typically at the C3 position of indoles. byjus.com With the C3 position blocked in this compound, acylation is expected to occur on the benzene moiety. The use of dialkylaluminum chlorides as catalysts allows for the efficient 3-acylation of various indoles with acyl chlorides without the need for N-H protection. organic-chemistry.org Studies on 1-acyl-2,3-dimethylindoles have also been conducted. rsc.org For this compound, acylation would likely be directed to the C5 or C7 position.

| Reaction | Reagent/Catalyst | Expected Product |

| Friedel-Crafts Alkylation | Alkyl halide / Lewis acid | C5/C7-alkylated this compound |

| Friedel-Crafts Acylation | Acyl chloride / Lewis acid | C5/C7-acylated this compound |

Vilsmeier-Haack Formylation and Related C-Formylation Reactions of this compound

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds. mychemblog.com For indoles, formylation typically occurs at the C3 position. wikipedia.orgresearchgate.net In 2,3-dimethylindole, where the C3 position is substituted, formylation has been shown to occur at the nitrogen atom to yield 1-formyl-2,3-dimethylindole. sciencemadness.org Therefore, it is highly probable that the Vilsmeier-Haack formylation of this compound would also result in N-formylation rather than C-formylation on the benzene ring under standard conditions.

Reactions at the Indole Nitrogen (N-H) of this compound

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, allowing for a variety of functionalization reactions.

N-Alkylation and N-Acylation of this compound

N-Alkylation: The deprotonation of the indole N-H followed by reaction with an alkylating agent is a common method for the synthesis of N-alkylindoles. A process for the N-alkylation of various indoles, including 2,3-dimethylindole to produce 1,2,3-trimethylindole, has been described using an alkylating agent in the presence of an alkali metal hydroxide (B78521). google.com This method is likely applicable to this compound for the synthesis of 1-alkyl-3,4-dimethylindoles. The lithium salt of 2,3-dimethylindole has also been used for regioselective alkylation. clockss.org

N-Acylation: The introduction of an acyl group at the indole nitrogen can be achieved using acylating agents like acyl chlorides or anhydrides, often in the presence of a base. researchgate.net This reaction is generally straightforward and should proceed efficiently with this compound to yield N-acyl-3,4-dimethylindoles.

| Reaction | Reagent | Product |

| N-Alkylation | Alkyl halide / Base | 1-Alkyl-3,4-dimethylindole |

| N-Acylation | Acyl chloride / Base | 1-Acyl-3,4-dimethylindole |

N-Arylation (e.g., Buchwald-Hartwig Amination) of this compound

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. libretexts.orgwikipedia.org This reaction allows for the N-arylation of indoles with aryl halides. The synthesis of N-arylindoles is commonly achieved through metal-catalyzed arylation of N-unsubstituted indoles. nih.gov A general procedure for the copper-catalyzed N-arylation of indoles, including 2,3-dimethylindole, with aryl halides has been reported. amazonaws.com This methodology is expected to be applicable to this compound, providing access to a range of N-aryl-3,4-dimethylindoles. Microwave-promoted, one-pot, three-component synthesis of N-arylindoles has also been developed using a copper(I)-catalyzed N-arylation. rsc.org

| Reaction | Catalyst System | Reactants | Expected Product |

| Buchwald-Hartwig Amination | Palladium catalyst / Ligand / Base | This compound, Aryl halide | 1-Aryl-3,4-dimethylindole |

| Copper-Catalyzed N-Arylation | Copper catalyst / Base | This compound, Aryl halide | 1-Aryl-3,4-dimethylindole |

Directed Metalation and Cross-Coupling Reactions of this compound

The regioselective functionalization of the this compound core can be powerfully achieved through a combination of directed metalation and subsequent palladium-catalyzed cross-coupling reactions. This approach allows for the introduction of a wide array of substituents at specific positions of the indole ring.

Lithiation and Magnesiation Strategies for this compound

Directed ortho Metalation (DoM) is a key strategy for the regioselective deprotonation of aromatic and heteroaromatic systems. researchgate.netacs.org The site of metalation on the indole ring is controlled by the choice of directing metalation group (DMG), base, and reaction conditions. For this compound, several positions are susceptible to metalation.

N-H Deprotonation: The indole N-H proton is the most acidic proton (pKa ≈ 17 in DMSO) and is readily removed by common bases like n-butyllithium (n-BuLi) or sodium hydride (NaH). This generates the indolyl anion, which can be alkylated or otherwise functionalized at the nitrogen atom.

C2-Lithiation: After protection of the N-H proton, the C2 position becomes the most acidic carbon proton. researchgate.net Treatment of N-protected indoles (e.g., N-TIPS, N-pivaloyl) with organolithium bases like n-BuLi, s-BuLi, or t-BuLi, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), results in exclusive lithiation at the C2 position. acs.orgfigshare.com

C4-Lithiation: The C4 position can be metalated directly, even in the presence of a free N-H group. Research by Iwao on the lithiation of gramine (B1672134) (3-(dimethylaminomethyl)indole) with t-BuLi demonstrated highly regioselective deprotonation at the C4 position. acs.orgnih.gov This strategy provides a direct route to 4-substituted indoles.

C7-Lithiation: With a suitable directing group on the nitrogen, metalation can be guided to the C7 position. For instance, an N-phosphinoyl or N-carbamoyl group can direct n-BuLi or s-BuLi/TMEDA to deprotonate the C7 position, especially if the more reactive C2 position is blocked (e.g., by a trimethylsilyl (B98337) group). acs.orgfigshare.com

Side-Chain Lithiation: In a study on 2,3-dimethylindole, it was shown that after formation of the N-lithio carbamate (B1207046) by reaction with n-BuLi and CO2, a second lithiation with t-BuLi occurs on the C2-methyl group, directed by the carbamate. acs.orgresearchgate.net This suggests a potential pathway for functionalizing the methyl groups of this compound.

Magnesiation offers a complementary approach to lithiation, often providing better functional group tolerance and different reactivity profiles. The use of TMP-based magnesium reagents (e.g., TMPMgCl·LiCl) allows for the regioselective magnesiation of various heterocycles, including indoles. researchgate.netresearchgate.net These magnesiated intermediates can then be used in subsequent cross-coupling reactions.

The table below summarizes potential metalation strategies for the this compound scaffold based on established indole chemistry.

| Position | Reagents & Conditions | Directing Group | Comments |

| N1 | n-BuLi or NaH / THF | None (direct deprotonation) | Most acidic site; forms the indolyl anion. |

| C2 | s-BuLi or t-BuLi / TMEDA, THF, -78 °C | N-P(O)Ph₂, N-CO₂R, N-TIPS | Requires N-protection; C2 is the most acidic C-H. researchgate.netacs.org |

| C4 | t-BuLi / THF, -78 °C | C3-CH₂NMe₂ (gramine-like) | Direct C4-lithiation is possible. acs.org |

| C7 | s-BuLi / TMEDA, THF, -78 °C | N-CONEt₂, N-P(O)(t-Bu)₂ | Requires a strong N-based DMG and often C2-blocking. acs.orgfigshare.com |

| C3-Me | n-BuLi, CO₂ then t-BuLi / THF | N-CO₂Li (in situ) | Analogous to C2-Me lithiation in 2,3-dimethylindole. acs.org |

Palladium-Catalyzed Cross-Couplings (Suzuki, Sonogashira, Heck) for this compound Functionalization

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation. fishersci.eschem-station.com To apply these reactions to this compound, a precursor bearing a halide (Br, I) or triflate (OTf) leaving group is required. These precursors can be synthesized using the metalation strategies described above, followed by quenching with an appropriate electrophile (e.g., I₂, Br₂, C₂Cl₆, Tf₂O).

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate. xisdxjxsu.asialibretexts.org It is widely used for creating aryl-aryl or aryl-vinyl bonds and is known for its mild conditions and tolerance of diverse functional groups. A hypothetical Suzuki coupling of a 7-bromo-3,4-dimethylindole with an arylboronic acid would proceed via a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. xisdxjxsu.asiarsc.org

Table of Typical Suzuki Coupling Conditions

| Component | Example | Purpose |

|---|---|---|

| Substrate | Halo-3,4-dimethylindole (e.g., 7-bromo-3,4-dimethylindole) | Electrophilic partner |

| Coupling Partner | Aryl-B(OH)₂, Vinyl-B(OH)₂ | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ (0.5-5 mol%) | Facilitates the coupling cycle |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Toluene (B28343)/H₂O, Dioxane/H₂O, DMF | Solubilizes reactants |

| Temperature | 60-110 °C | Provides activation energy |

Sonogashira Coupling The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. pearson.comrsc.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., NEt₃, piperidine). chemicalforums.comorganic-chemistry.org Functionalizing this compound with an alkyne group via this method would provide a valuable building block for more complex structures.

Table of Typical Sonogashira Coupling Conditions

| Component | Example | Purpose |

|---|---|---|

| Substrate | Halo-3,4-dimethylindole (e.g., 4-iodo-3,4-dimethylindole) | Electrophilic partner |

| Coupling Partner | Phenylacetylene, Trimethylsilylacetylene | Terminal alkyne |

| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (1-5 mol%) | Main catalyst |

| Cu Co-catalyst | CuI (1-10 mol%) | Activates the alkyne |

| Base | NEt₃, i-Pr₂NH | Scavenges HX byproduct, deprotonates alkyne |

| Solvent | THF, DMF, Toluene | Solubilizes reactants |

| Temperature | 25-80 °C | Mild conditions are often sufficient |

Heck Reaction The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. scienceinfo.comnumberanalytics.comlibretexts.org This reaction is a powerful method for the synthesis of substituted alkenes. A halo-3,4-dimethylindole could be coupled with an alkene like styrene (B11656) or an acrylate (B77674) ester to introduce a vinyl substituent onto the indole core. The regioselectivity of the addition to the alkene is influenced by steric and electronic factors. chem-station.comuniurb.it

Table of Typical Heck Reaction Conditions

| Component | Example | Purpose |

|---|---|---|

| Substrate | Halo-3,4-dimethylindole (e.g., 7-bromo-3,4-dimethylindole) | Electrophilic partner |

| Coupling Partner | Styrene, Methyl acrylate | Alkene |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ (1-5 mol%) | Main catalyst |

| Ligand | PPh₃, P(o-tol)₃ | Stabilizes and activates the catalyst |

| Base | NEt₃, K₂CO₃, NaOAc | Neutralizes HX byproduct |

| Solvent | DMF, Acetonitrile, Toluene | Solubilizes reactants |

| Temperature | 80-140 °C | Higher temperatures often required |

Oxidation and Reduction Chemistry of this compound

The electron-rich pyrrole ring of this compound is susceptible to both oxidation and reduction, leading to a variety of useful transformations.

Oxidation The oxidation of indoles can yield several products depending on the oxidant and reaction conditions, as the C2=C3 double bond is particularly reactive. nih.govresearchgate.net For the closely related 2,3-dimethylindole, oxidation often results in the cleavage of this bond.

Oxidation with Peroxides and Persulfates: The oxidation of 2,3-dimethylindole with reagents like potassium peroxodisulphate can lead to the formation of 3-methylindole-2-carbaldehyde. cdnsciencepub.com This transformation likely proceeds via electrophilic attack at the C3 position, followed by rearrangement and hydrolysis.

Copper-Catalyzed Oxidation: Using a CuCl-pyridine complex under an oxygen atmosphere, 3-methylindole (B30407) undergoes oxidative cleavage to yield 2-formamidoacetophenone. oup.com This reaction mimics the activity of tryptophan-2,3-dioxygenase.

General Oxidation to Oxindoles: Milder, more controlled oxidation can convert indoles to oxindoles. While specific examples for this compound are not prevalent, general methods using reagents like oxone with a halide catalyst are known to convert 3-substituted indoles into 3-substituted-2-oxindoles. nih.govnih.gov

Table of Oxidation Products of Dimethylindoles

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2,3-Dimethylindole | Peroxymonosulfate | Dimer of 3-hydroxy-2,3-dimethylindolenine | cdnsciencepub.com |

| 3-Methylindole | CuCl-Pyridine, O₂ | 2-Formamidoacetophenone | oup.com |

Reduction The reduction of the indole ring system typically targets the C2=C3 double bond, yielding the corresponding indoline (B122111) (dihydroindole) derivative. These indolines are important scaffolds in medicinal chemistry.

Table of Reduction Products of Dimethylindoles

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2,3-Dimethylindole | Zn dust, H₃PO₄ | 2,3-Dimethylindoline | researchgate.net |

Investigations into Molecular Mechanisms of Action for 3,4 Dimethylindole and Its Derivatives

In Vitro Receptor Binding and Ligand-Target Interaction Studies for 3,4-Dimethylindole (e.g., specific protein targets, excluding clinical outcomes)

The indole (B1671886) scaffold is a crucial component in many biologically active compounds, and its derivatives are known to interact with a variety of receptors and enzymes. nih.gov The specific binding of this compound and its analogs to protein targets is a key area of investigation for understanding their molecular mechanisms.

For instance, structural analogs of this compound have been studied for their potential interactions with serotonin (B10506) receptors due to structural similarities with known serotonin agonists. smolecule.com The isosteric replacement of other scaffolds with an indole ring has been shown to affect binding affinity for receptors like the benzodiazepine (B76468) receptors. nih.gov

One area of interest is the interaction of dimethylindole derivatives with DNA. Studies on related indole compounds have demonstrated binding to DNA, which can be a crucial aspect of their biological activity. nih.gov For example, some indole derivatives have shown the ability to intercalate with DNA. nih.gov

Furthermore, fluorogen activating proteins (FAPs) have been shown to bind to dimethylindole red (DIR), a fluorescent dye, restricting its internal rotation and causing a significant increase in fluorescence. nih.gov This interaction highlights the potential for specific and high-affinity binding between proteins and dimethylindole-based structures.

Table 1: Examples of In Vitro Binding Interactions of Dimethylindole Analogs

| Interacting Molecule | Target | Type of Interaction | Reference |

| Dimethylindole Red (DIR) | Fluorogen Activating Protein (FAP) | Non-covalent, restriction of internal rotation | nih.gov |

| 2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine | Serotonin Receptors (potential) | Not fully elucidated | smolecule.com |

| Indole-based glyoxylylamine derivatives | Benzodiazepine receptors | Binding affinity modulation | nih.gov |

| 3'-diindolylmethane (DIM) | DNA | Hydrogen bonds, π–sigma interactions | nih.gov |

| Indole-based complex | DNA | Intercalation | nih.gov |

Enzyme Inhibition Kinetics and Mechanistic Analysis of this compound Interactions

The inhibition of enzyme activity is a significant mechanism through which indole derivatives exert their biological effects. ontosight.ai The study of enzyme inhibition kinetics helps to elucidate the specific type of interaction, which can be reversible (competitive, non-competitive, or uncompetitive) or irreversible. bgc.ac.inlibretexts.org

Indole derivatives have been investigated as inhibitors of various enzymes. For example, some indole-3-acetamides have demonstrated α-amylase inhibition. vulcanchem.com The mechanism of inhibition often involves the binding of the inhibitor to the enzyme's active site or an allosteric site, thereby reducing the enzyme's catalytic efficiency. bgc.ac.inlibretexts.org

In competitive inhibition, the inhibitor, which may be structurally similar to the substrate, competes for the active site. mit.edu Increasing the substrate concentration can overcome this type of inhibition. mit.edu Non-competitive inhibition involves the inhibitor binding to a site other than the active site, affecting the enzyme's function regardless of substrate binding. libretexts.org Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. mit.edu

Studies have shown that indole derivatives can act as inhibitors of enzymes like tubulin, which is crucial for cell division. csic.es For instance, certain indolesulfonamide derivatives inhibit tubulin polymerization. csic.es Additionally, some cyanine (B1664457) dyes containing a dimethylindole heterocycle have been found to be potent inhibitors of tau aggregation, a process implicated in neurodegenerative diseases. nih.gov

Cellular Pathway Modulation by this compound in Model Systems (e.g., analysis of apoptosis, cell cycle regulation in cell lines)

Indole derivatives have been shown to modulate various cellular pathways, leading to effects on cell proliferation, apoptosis (programmed cell death), and cell cycle regulation. These effects are often studied in in vitro cell line models.

Several studies have demonstrated the ability of indole compounds to induce apoptosis in cancer cells. For example, 3,3'-Diindolylmethane (DIM) has been shown to trigger apoptosis by upregulating pro-apoptotic proteins like Bax and p53, and downregulating the anti-apoptotic protein Bcl-2. nih.gov Some indole derivatives can induce apoptosis without causing significant cell cycle arrest, while others can cause arrest at different phases of the cell cycle, such as G0/G1 or G2/M. researchgate.net

The modulation of signaling pathways is a key mechanism by which indoles exert their effects. For instance, some indole derivatives have been shown to affect the MAPK/ERK signaling pathway, which is important for cell proliferation and differentiation. The inhibition of tubulin polymerization by certain indole compounds can also lead to a mitotic arrest, followed by apoptosis. csic.es

Table 2: Effects of Dimethylindole Analogs on Cellular Pathways

| Compound/Derivative | Cell Line(s) | Observed Effect | Reference |

| 3,3'-Diindolylmethane (DIM) | MDA-MB-231 (breast cancer) | Suppression of cell proliferation, induction of apoptosis (upregulation of Bax and p53, downregulation of Bcl-2) | nih.gov |

| Indole-2,3-dione, 5,6-dimethyl- | Cancer cell lines | Induction of apoptosis and cell cycle arrest | |

| N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,5-dimethylbenzamide | Cancer cell lines | Induction of G0/G1 and G2/M cell cycle arrest | |

| Cyanine dye with dimethylindole | Caco-2 (colorectal cancer) | Slight induction of apoptosis without significant cell cycle arrest, topoisomerase II inhibition | researchgate.net |

| Indolesulfonamide derivatives | Human tumor cell lines | Mitotic arrest followed by apoptosis due to tubulin polymerization inhibition | csic.es |

Molecular Docking and Molecular Dynamics Simulations of this compound with Biomolecules

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of small molecules like this compound to biological macromolecules such as proteins and nucleic acids. researchgate.net These methods provide insights into the binding affinity, orientation, and stability of the ligand-target complex.

Molecular docking studies have been used to investigate the interaction of indole derivatives with various targets. For example, docking has been employed to screen indole derivatives against targets like serotonin receptors and cytochrome P450 enzymes. In a study on 3a,4-dihydro-3H- vulcanchem.comoxazaphospholo[3,4-a]indole-1-oxide derivatives, molecular docking was used to investigate their binding to the K-Ras oncoprotein, a target in cancer therapy. thesciencein.org

MD simulations can further refine the understanding of these interactions by simulating the movement of atoms over time, providing a more dynamic picture of the binding process. researchgate.net These simulations can help to understand the stability of the interactions observed in docking studies.

For example, in a study of an amino-functionalized dimethylindole red (NH2-DIR) analogue, molecular docking was used to guide the rational tailoring of a DNA aptamer switch. researchgate.net The docking results helped to understand the binding mechanism between the NH2-DIR and the aptamer. researchgate.net Similarly, docking studies of 2-cholromethyl-3-methyl-1-phenylsulfonyl-1H-indole with the p53 tumor suppressor protein have been performed to assess its binding capacity. innovareacademics.in

Proteomic and Metabolomic Approaches to Identify Molecular Targets and Perturbed Pathways by this compound

Proteomics and metabolomics are large-scale studies of proteins and metabolites, respectively, within a biological system. frontiersin.orge-enm.org These "omics" approaches can be used to identify the molecular targets of a compound and to understand the broader cellular pathways that are perturbed upon its introduction.

Proteomic analysis can reveal changes in protein expression levels in response to treatment with an indole derivative. For example, a label-free quantitative proteomic analysis of a Pseudomonas strain exposed to indole-3-acetic acid (IAA) identified numerous proteins with altered abundance, providing insights into the degradation pathway of IAA and the cellular stress response. frontiersin.org This type of analysis can help to identify specific enzymes and other proteins that interact with or are affected by the compound of interest.

Metabolomic profiling, on the other hand, provides a snapshot of the small-molecule metabolites present in a cell or biological fluid. e-enm.orguzh.ch Changes in the metabolome can indicate which metabolic pathways are affected by a compound. For instance, metabolomic profiling has been used to study the effects of various chemicals on organisms and to identify perturbed metabolic pathways. uzh.ch In the context of this compound, metabolomic studies could reveal alterations in key metabolic pathways, suggesting potential mechanisms of action or off-target effects.

An integrated multi-omics approach, combining proteomics and metabolomics, can provide a more comprehensive understanding of a compound's biological effects. For example, a combined proteomic and metabolomic analysis of serum samples was used to discover diagnostic biomarkers for tuberculosis. mdpi.com

Structure-Activity Relationship (SAR) Studies for Rational Design of this compound Analogues (focused on molecular design and mechanistic relationships)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the chemical structure of a compound to understand how these changes affect its biological activity. nih.gov This knowledge is then used for the rational design of new analogues with improved potency, selectivity, or other desirable properties. vulcanchem.comvulcanchem.com

For indole derivatives, SAR studies have provided valuable insights. For example, in a series of schweinfurthin analogues, where an indole system replaced a resorcinol (B1680541) substructure, it was found that the position of substituents on the indole ring significantly influenced the anti-proliferative activity. nih.gov Methylation of the indole nitrogen or oxygen also had a notable impact on activity. nih.gov

In another study on cyanine dyes as tau aggregation inhibitors, the nature of the heterocycle (including dimethylindole), the length of the polymethine bridge, and the substituents all played a role in the inhibitory activity. nih.gov Specifically, in the dimethylindole series, elongating the N-alkyl chains from two to three carbons led to a decrease in inhibitory potency. nih.gov

The rational design of new compounds often incorporates computational methods like molecular docking and QSAR (Quantitative Structure-Activity Relationship) modeling. QSAR models attempt to correlate the chemical properties of a series of compounds with their biological activity.

Applications of 3,4 Dimethylindole in Advanced Chemical Research and Materials Science

3,4-Dimethylindole as a Building Block in the Synthesis of Complex Natural Products

The this compound core is found within the structure of certain natural products and has played a significant role in the structural elucidation of others.

Historically, this compound was identified as a key degradation product in the chemical analysis of complex alkaloids. For instance, the fusion of dihydrolysergic acid, a derivative of the ergot alkaloid lysergic acid, with potassium hydroxide (B78521) yields this compound, among other compounds like methylamine (B109427) and 1-methyl-5-aminonaphthalene. dokumen.pubdokumen.pubslideshare.netnstl.gov.cn This chemical breakdown was instrumental in deducing the intricate polycyclic structure of lysergic acid by confirming the presence of an indole (B1671886) nucleus. dokumen.pubdokumen.pubslideshare.net

More directly, the this compound scaffold is a key component in the biosynthesis of a specific class of thiopeptide antibiotics. The 'e' series of thiopeptides, which includes the antibiotic nosiheptide (B1679978), is characterized by a second macrocycle formed from a modified 3,4-dimethylindolic acid moiety. mdpi.comresearchgate.net Research into the biosynthesis of these complex molecules has identified highly specific enzymes in producer organisms like Streptomyces actuosus and Streptomyces laurentii that activate this compound-2-carboxylate. mdpi.comresearchgate.netnih.govnih.gov This enzymatic activation is a crucial step in incorporating the indole unit into the final, biologically active thiopeptide framework. nih.govnih.gov

While not direct precursors, related C4-methylated indoles are also found in nature. For example, the mushroom genus Tricholoma produces indole alkaloids such as sciodole, which is a dimer of 5-methoxy-2,4-dimethylindole. rsc.orgresearchgate.netrsc.orgsemanticscholar.org The existence of these related natural products underscores the significance of the C4-methylated indole motif in biosynthetic pathways.

Integration of this compound into Functional Materials

The application of substituted indoles in materials science is a burgeoning field; however, the specific integration of the this compound isomer into functional materials is not as extensively documented as that of its other isomers, such as 2,3-dimethylindole (B146702) or 3,3-dimethylindole.

While the broader class of indole derivatives has been explored for applications in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices due to their electron-rich nature and charge-transport properties, specific research detailing the incorporation of this compound into these materials is not prominent in the current scientific literature.

The development of chemical sensors often relies on molecular scaffolds that can be functionalized to interact with specific analytes, frequently resulting in a detectable optical or electrochemical signal. Although various indole isomers have been successfully employed in sensor design, dedicated sensor technologies based on the this compound framework are not widely reported.